molecular formula C13H12FN3 B2895110 6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine CAS No. 2415604-00-9

6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine

Cat. No.: B2895110
CAS No.: 2415604-00-9
M. Wt: 229.258
InChI Key: NRDOPMWQCUXXQW-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyclopropyl group, a fluorine atom, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane or cyclopropylcarbene.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination: The phenylamine group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the phenylamine group, leading to the formation of dihydropyrimidines or aniline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted position on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydropyrimidines, aniline derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms involving pyrimidine derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other valuable chemical compounds.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The presence of the fluorine atom and the cyclopropyl group may enhance its binding affinity and specificity for the target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.

    Cyclopropylamine Derivatives: Compounds containing cyclopropyl groups that exhibit various biological activities.

    Phenylpyrimidine Derivatives: Compounds with phenyl groups attached to pyrimidine rings, known for their diverse pharmacological properties.

Uniqueness

6-Cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine is unique due to the combination of its structural features, including the cyclopropyl group, fluorine atom, and phenylamine group. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-11-12(9-6-7-9)15-8-16-13(11)17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDOPMWQCUXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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